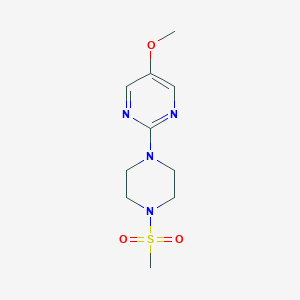

![molecular formula C13H14FN3S B6438831 N-[(2-fluorophenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine CAS No. 2548975-81-9](/img/structure/B6438831.png)

N-[(2-fluorophenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . This particular compound has various substituents on the pyrimidine ring, including a fluorophenyl group, a methyl group, and a methylsulfanyl group .

Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrimidine ring, with the various substituents attached at the appropriate positions. The presence of the fluorine atom, a highly electronegative element, could significantly influence the compound’s chemical properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could make the compound relatively stable and possibly bioactive .Scientific Research Applications

N-[(2-fluorophenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine has a wide range of scientific applications, including drug synthesis, protein engineering, and biochemical research. In drug synthesis, this compound is used as a building block for the synthesis of a variety of drugs, including anti-cancer drugs and antibiotics. In protein engineering, this compound is used to modify the structure of proteins, which can be used to increase the stability and activity of the proteins. In biochemical research, this compound is used to study the biochemical and physiological effects of drugs, as well as to develop new drugs.

Mechanism of Action

Target of Action

Pyrimidines, a class of compounds to which this molecule belongs, are known to have a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Mode of Action

The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .

Biochemical Pathways

As a pyrimidine derivative, it may influence several biochemical pathways related to inflammation and other biological processes .

Pharmacokinetics

The compound’s logp value, a measure of its lipophilicity, is 4086 , which suggests that it may have good membrane permeability and could potentially be well absorbed in the body.

Result of Action

As a pyrimidine derivative, it may exhibit a range of pharmacological effects including anti-inflammatory activity .

Advantages and Limitations for Lab Experiments

N-[(2-fluorophenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine is a highly versatile compound, which has a number of advantages for lab experiments. It is relatively easy to synthesize, and can be stored for long periods of time without degradation. In addition, it is relatively non-toxic, and can be used in a variety of experiments without significant risk to the researcher. However, this compound is also a relatively expensive compound, and its use in lab experiments may be limited by cost.

Future Directions

N-[(2-fluorophenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine has a wide range of potential future directions. It could be used to develop new drugs, to modify proteins, or to study the biochemical and physiological effects of drugs. In addition, this compound could be used to study the effects of drugs on gene expression and protein metabolism. Finally, this compound could be used to develop new methods of drug synthesis, or to modify existing methods to make them more efficient.

Synthesis Methods

N-[(2-fluorophenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine can be synthesized using a variety of methods, including the “one-pot” method, the “two-pot” method, and the “one-pot-two-step” method. In the “one-pot” method, all the necessary reagents are added to a single reaction vessel and heated. In the “two-pot” method, the reagents are added to two separate reaction vessels and heated. In the “one-pot-two-step” method, the reagents are added to one reaction vessel and heated, then transferred to a second reaction vessel and heated again. Each of these methods has its own advantages and disadvantages, and the choice of method depends on the desired product and the availability of reagents.

Safety and Hazards

properties

IUPAC Name |

N-[(2-fluorophenyl)methyl]-6-methyl-2-methylsulfanylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN3S/c1-9-7-12(17-13(16-9)18-2)15-8-10-5-3-4-6-11(10)14/h3-7H,8H2,1-2H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZZJNQDOKKKCFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SC)NCC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyclopropyl-N-[2-(4-methoxyphenyl)ethyl]pyrimidin-4-amine](/img/structure/B6438750.png)

![5-methoxy-2-({1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B6438751.png)

![1-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole](/img/structure/B6438756.png)

![4-methyl-1-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B6438766.png)

![4-methyl-1-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B6438783.png)

![4-(4-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine](/img/structure/B6438788.png)

![1-(cyclopropanesulfonyl)-4-[(pyridin-2-yl)methyl]-1,4-diazepane](/img/structure/B6438803.png)

![5-methoxy-2-[(1-{[2-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B6438809.png)

![4-methyl-1-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B6438815.png)

![1-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-1H-imidazole](/img/structure/B6438833.png)

![1-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole](/img/structure/B6438838.png)

![4-methyl-1-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B6438844.png)

![1-[(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole](/img/structure/B6438854.png)